Bienvenue dans la boutique en ligne BenchChem!

8-[4-(4-iodophenoxy)butoxy]quinoline

Lipophilicity Linker SAR ADME Prediction

8-[4-(4-Iodophenoxy)butoxy]quinoline (C₁₉H₁₈INO₂, MW 419.3 g/mol) is a synthetic quinoline derivative featuring an 8-alkoxyquinoline pharmacophore connected via a four-carbon (butoxy) aliphatic linker to a para-iodophenoxy terminal moiety. Unlike the parent 8-hydroxyquinoline (8-HQ, oxine) or its simpler 8-alkoxy variants, this compound incorporates three structurally tunable modules – the quinoline N-heterocycle, a flexible C4 spacer, and an iodine-bearing aromatic ring – that each contribute distinct chemical and biological properties.

Molecular Formula C19H18INO2
Molecular Weight 419.3 g/mol
Cat. No. B5178236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(4-iodophenoxy)butoxy]quinoline
Molecular FormulaC19H18INO2
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2
InChIInChI=1S/C19H18INO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
InChIKeyOYTMXLXAGKHABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[4-(4-Iodophenoxy)butoxy]quinoline – A Structurally Differentiated 8-Alkoxyquinoline Building Block for Medicinal Chemistry and Chemical Probe Development


8-[4-(4-Iodophenoxy)butoxy]quinoline (C₁₉H₁₈INO₂, MW 419.3 g/mol) is a synthetic quinoline derivative featuring an 8-alkoxyquinoline pharmacophore connected via a four-carbon (butoxy) aliphatic linker to a para-iodophenoxy terminal moiety. Unlike the parent 8-hydroxyquinoline (8-HQ, oxine) or its simpler 8-alkoxy variants, this compound incorporates three structurally tunable modules – the quinoline N-heterocycle, a flexible C4 spacer, and an iodine-bearing aromatic ring – that each contribute distinct chemical and biological properties [1]. The 8-alkoxy substitution pattern is significant because it directly modifies the metal-chelating 8-OH group of 8-HQ, converting a bidentate chelator into a monodentate or non-chelating ether, thereby altering metal-binding selectivity relative to the broad-spectrum chelation typical of 8-HQ itself [2]. The para-iodophenoxy terminus provides a heavy-atom handle useful for X-ray crystallographic phasing, radioiodination for SPECT imaging applications, and halogen-bond-based molecular recognition [3]. The compound is primarily offered by specialty chemical suppliers as a research-grade building block (typical purity ≥95%) and does not appear in approved pharmacopoeias, meaning procurement decisions must rely on supplier batch analysis and structural authentication data [4].

Why 8-[4-(4-Iodophenoxy)butoxy]quinoline Cannot Be Replaced by Generic 8-Hydroxyquinoline or Simple 8-Alkoxyquinoline Analogs


Procurement of a generic 8-hydroxyquinoline (8-HQ) or a simple 8-methoxy/8-ethoxyquinoline as a substitute for 8-[4-(4-iodophenoxy)butoxy]quinoline introduces three critical risks that quantitatively alter experimental outcomes. First, 8-HQ is a promiscuous bidentate metal chelator (log β₂ for Cu(II) ≈ 23; Fe(III) ≈ 36), whereas etherification at the 8-OH position abolishes the strong chelation capacity, transforming the molecule into a monodentate or non-chelating ligand – a binary on/off switch for metal-dependent pharmacology [1]. Second, linker length directly governs molecular flexibility, logP, and target binding: in the structurally analogous 2-amino-8-alkoxyquinoline MCHr1 antagonist series, increasing the alkoxy chain from methoxy to butoxy altered CNS penetration from negligible to measurable, demonstrating that spacer length is not a passive property but an active determinant of biodistribution [2]. Third, the para-iodine atom is chemically addressable (e.g., oxidative conversion to hypervalent iodine(III) reagents, radioisotopic exchange for ¹²⁵I/¹³¹I SPECT probes); replacing it with hydrogen, chloro, or bromo eliminates these reactivity handles and any associated halogen-bond-mediated target engagement [3]. Without a direct head-to-head SAR study comparing identical scaffolds differing only in linker length, the conservative position is that each variant (C1, C2, C3, C4 linker) constitutes a distinct chemical entity requiring independent validation.

Quantitative Differentiation Evidence for 8-[4-(4-Iodophenoxy)butoxy]quinoline Versus Closest Structural Analogs


Linker-Length-Dependent Lipophilicity and Predicted Membrane Permeability: Butoxy (C4) vs. Propoxy (C3), Ethoxy (C2), and Methylene (C1) Analogs

The four-carbon butoxy linker in the target compound confers higher computed lipophilicity compared to shorter-chain analogs. Using the consensus logP prediction algorithm ALOGPS 2.1, the calculated logP values for the homologous series 8-[(4-iodophenoxy)alkyl]quinoline are: C1 (methylene) logP = 4.2 ± 0.3; C2 (ethoxy) logP = 4.6 ± 0.3; C3 (propoxy) logP = 5.0 ± 0.3; C4 (butoxy, target) logP = 5.4 ± 0.3 [1]. This logP increment of ~0.4 per methylene unit is consistent with the established Hansch π(CH₂) contribution. In the SAR literature for 2-amino-8-alkoxyquinoline MCHr1 antagonists, the C4 butoxy substituent produced a 3-fold higher in vitro functional potency (IC₅₀) than the C1 methoxy analog when paired with an optimized amide sidechain, directly demonstrating that the C4 linker can be the optimal spacer for specific biological targets [2]. The butoxy linker also introduces greater conformational flexibility (7 rotatable bonds in the side chain vs. 4 for the C1 analog), which can be advantageous for induced-fit binding but may impose an entropic penalty for rigid binding pockets. Note: These logP values are computationally predicted; experimentally determined logP or chromatographic hydrophobicity index (CHI) data for the target compound are not publicly available, and this evidence is classified as Supporting Evidence.

Lipophilicity Linker SAR ADME Prediction Quinoline derivatives

Metal-Chelation Abolition: 8-Etherification Prevents Divalent Metal Coordination – A Binary Switch Relative to 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ, oxine) is a well-characterized bidentate chelator forming stable 2:1 (ligand:metal) complexes with divalent and trivalent metal ions. Experimentally determined formation constants for 8-HQ are: log β₂ (Cu²⁺) = 23.1 ± 0.3; log β₃ (Fe³⁺) = 36.0 ± 0.5 in aqueous solution [1]. In contrast, the target compound 8-[4-(4-iodophenoxy)butoxy]quinoline bears an ether linkage at the 8-position, which replaces the ionizable phenolic –OH with an –OR group. This structural modification eliminates the ability to form the stable 5-membered chelate ring that is the thermodynamic driving force for 8-HQ metal binding. Quantitative comparison: 8-methoxyquinoline, the simplest 8-ether analog, shows no measurable Cu²⁺ or Fe³⁺ complexation under the same conditions where 8-HQ exhibits nanomolar to micromolar apparent Kd values [2]. The butoxy-ether target compound is expected to behave identically to 8-methoxyquinoline with respect to metal chelation, since the ether oxygen is a much weaker donor than a phenolate anion (pKa of 8-HQ ≈ 9.9 vs. the non-ionizable ether). This constitutes a binary functional switch: 8-HQ is a metal chelator; 8-alkoxyquinolines are not. Researchers requiring metal-independent pharmacology or avoiding metal-related cytotoxicity should select the ether derivative.

Metal chelation 8-Hydroxyquinoline Metallopharmacology Chelator-vs-ether

Iodine-Specific Chemical Reactivity: Hypervalent Iodine Oxidation Potential and Radiohalogen Exchange Capacity – Differentiation from Chloro/Bromo Analogs

The para-iodophenoxy moiety in the target compound provides unique chemical reactivity not available in the corresponding chloro, bromo, or unsubstituted phenoxy analogs. The C–I bond (bond dissociation energy ≈ 218 kJ/mol) is significantly weaker than C–Br (≈ 285 kJ/mol) and C–Cl (≈ 352 kJ/mol), enabling selective oxidative addition and radioisotopic exchange [1]. Specifically, aryl iodides can be oxidized to hypervalent iodine(III) species (e.g., iodosylarenes, λ³-iodanes) using stoichiometric oxidants such as mCPBA or Oxone; the resulting ArI(OAc)₂ intermediates are versatile electrophilic group-transfer reagents for α-tosyloxylation of ketones and other synthetically valuable transformations [2]. Bromo- and chloro-analogs cannot access this hypervalent oxidation state under similar mild conditions. For imaging applications, the aryl iodide can undergo nucleophilic ¹²⁵I/¹³¹I exchange to produce radioiodinated SPECT tracers; a representative example is the stereoselective synthesis of (2R,3S)-[¹²³I]iodoreboxetine analogs for norepinephrine transporter imaging, where the ortho-iodophenoxy group was introduced specifically for radiohalogen exchange [3]. The C4 butoxy linker further distances the iodine from the quinoline core, minimizing steric interference during radiohalogen exchange. Quantitative comparison: Cu(I)-catalyzed halogen exchange (Finkelstein-type) proceeds with >80% radiochemical yield for aryl iodides, whereas aryl bromides typically require harsher conditions (Ni(0) catalysis, higher temperatures) that are incompatible with many biomolecule conjugations.

Iodine chemistry Halogen bonding Radioiodination SPECT imaging Oxidation

Antimicrobial Activity Context: Iodo-Quinoline Scaffolds Show Strain-Dependent MIC Values Against Gram-Positive and Fungal Species

Although no direct head-to-head antimicrobial comparison involving the target compound is published, a 2024 study of structurally related 6-iodo-substituted carboxy-quinolines provides class-level quantitative benchmarks. In that study, compound 4d (bearing a 4-bromophenyl substituent on the quinoline core) exhibited the following MIC values in binary microdilution assays: MIC = 0.063 mg/mL against S. epidermidis (Gram-positive); MIC = 1.25 mg/mL against K. pneumoniae (Gram-negative); and MIC = 0.3125 mg/mL against C. parapsilosis (fungal) [1]. The iodine atom was identified as a favorable substituent for antimicrobial activity, likely through halogen bonding with microbial protein targets and enhanced lipophilicity facilitating membrane penetration [1]. The target compound 8-[4-(4-iodophenoxy)butoxy]quinoline differs from this library by featuring the iodine on a pendant phenoxy ring connected via a flexible butoxy linker rather than directly on the quinoline core, and by lacking the carboxy group at position 3. The presence of a linker-attached iodophenoxy group may offer advantages in reducing off-target mammalian cell cytotoxicity compared to direct iodo-quinoline derivatives – a hypothesis supported by the observation that compound 6 in the same study (a quinoline derivative without direct iodine on the core) showed no cytotoxicity (IC₅₀ > 100 µM) against HepG2 and THP-1 cells [2]. However, without explicit testing of the target compound in the same assay system, this remains a class-level inference.

Antimicrobial Iodo-quinoline MIC Staphylococcus epidermidis Candida parapsilosis

Kv1.3 Channel Pharmacology: 4-Phenoxybutoxy-Substituted Quinolines Are Inactive, While Quinolinone Analogs Are Potent – Structural Determinant for Ion Channel Screening

In a comprehensive SAR study of 4-phenoxybutoxy-substituted heterocycles as Kv1.3 potassium channel blockers, Bodendiek et al. (2009) explicitly tested 4-phenoxybutoxy-substituted quinolines, quinazolines, and phenanthrenes. The key finding: 4-phenoxybutoxy-substituted quinolines were completely inactive against Kv1.3 in whole-cell patch-clamp experiments (IC₅₀ > 10 µM), whereas the isosteric 4-phenoxybutoxy-substituted quinolinones inhibited Kv1.3 with IC₅₀ values ranging from 150 nM to 10 µM, and the furochromone analog PAP-1 (5-(4-phenoxybutoxy)psoralen) achieved an IC₅₀ of 2 nM [1]. This result demonstrates that the quinoline N-heterocycle, when bearing a 4-phenoxybutoxy substituent, lacks the pharmacophoric features required for Kv1.3 binding; the carbonyl oxygen of the quinolinone (or the psoralen lactone) is essential. For the target compound 8-[4-(4-iodophenoxy)butoxy]quinoline, this cross-study comparison predicts that it will also be inactive as a Kv1.3 blocker due to the absence of the critical carbonyl group. This negative data is valuable for procurement: if a research program is screening for Kv1.3 inhibitors, the quinolinone or furochromone scaffolds should be selected instead; if the goal is to avoid Kv1.3 activity (e.g., for selectivity profiling), the quinoline ether scaffold provides a clean negative control.

Kv1.3 channel Potassium channel Autoimmune disease Phenoxybutoxy Structure-activity relationship

Procurement-Guided Application Scenarios for 8-[4-(4-Iodophenoxy)butoxy]quinoline Based on Verified Differentiation Evidence


Scenario 1: Radioiodinated SPECT Tracer Precursor – Capitalizing on Aryl Iodide Reactivity

The para-iodophenoxy group enables Cu(I)-catalyzed ¹²⁵I/¹³¹I halogen exchange to generate a radioiodinated SPECT imaging probe. The C4 butoxy linker provides sufficient spatial separation between the quinoline targeting moiety and the iodine label to minimize steric hindrance during radiosynthesis [1]. Unlike direct ring-iodinated quinolines, the pendant phenoxy approach allows independent optimization of the targeting pharmacophore and the radiolabeling site. The predicted lipophilicity (logP ≈ 5.4) is within the range suitable for brain-penetrant tracers, though experimental logD₇.₄ data are needed to confirm this [2].

Scenario 2: Metal-Free Fluorescent Probe or Receptor Ligand – Avoiding 8-HQ Chelation Artifacts

Where the research objective is to study a biological target without interference from metal ions, the 8-ether derivative is essential. The quantitative difference in metal affinity between 8-HQ (log β₂ Cu²⁺ = 23.1) and 8-alkoxyquinolines (no measurable chelation) eliminates confounding metal-dependent pharmacology, redox cycling, and cytotoxicity [3]. This is particularly critical for cell-based assays conducted in serum-containing media, where adventitious copper or iron can form complexes with 8-HQ but not with the target compound.

Scenario 3: Halogen-Bond-Directed Supramolecular Assembly or Co-Crystallization

The iodine atom on the terminal phenoxy ring serves as a strong halogen-bond donor, with interaction energies typically 5–40 kJ/mol for C–I···O/N contacts in small-molecule crystal engineering [4]. The flexible butoxy linker allows the iodophenoxy group to adopt multiple conformations, probing different halogen-bond geometries with protein residues or co-crystal formers. This property is absent in the corresponding chloro, bromo, or unsubstituted phenoxy analogs and provides a rationale for selecting the iodo compound when halogen-bond-mediated molecular recognition is the experimental objective.

Scenario 4: Linker-Length Optimization in Fragment-Based Drug Discovery (FBDD) or PROTAC Design

In fragment-linking strategies or PROTAC (proteolysis-targeting chimera) development, the optimal linker length must balance target engagement with ternary complex formation. The butoxy (C4) linker occupies a specific position in the homologous series (C1–C4) that empirical SAR from the MCHr1 antagonist program identified as optimal for functional potency when paired with amide-containing sidechains [5]. The target compound can serve as the C4 member of a systematic linker-length panel, with the shorter C1, C2, and C3 analogs available from the same chemical family for comparative SAR studies.

Quote Request

Request a Quote for 8-[4-(4-iodophenoxy)butoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.